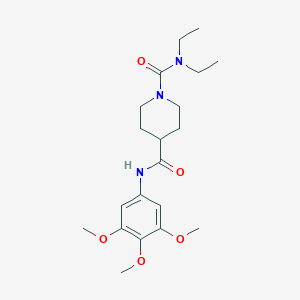![molecular formula C19H16INO3 B5313771 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol, also known as IQ, is a synthetic compound that has shown promising results in scientific research for its potential use in various fields. This compound is a derivative of the naturally occurring compound harmaline, which is found in the seeds of the Peganum harmala plant. IQ has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action and synthesis method. In
Mecanismo De Acción
The mechanism of action of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol is complex and not fully understood. However, studies have shown that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has been shown to act as a partial agonist of this receptor, meaning that it can modulate its activity without fully activating it. This leads to changes in brain function and behavior.
Biochemical and Physiological Effects:
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has been shown to have a wide range of biochemical and physiological effects. Studies have shown that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol can modulate the activity of the serotonin 5-HT2A receptor, leading to changes in brain function and behavior. 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has also been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a useful tool for studying the function of this receptor. However, one limitation is that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds.
Direcciones Futuras
There are several future directions for the study of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol. One direction is to further explore its potential use in cancer research. Studies have shown that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol can inhibit the growth of cancer cells, but more research is needed to determine its potential as a cancer treatment.
Another future direction is to explore the potential use of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol in the treatment of psychiatric disorders. Studies have shown that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol can modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a potential candidate for the treatment of disorders such as depression and anxiety.
Conclusion:
In conclusion, 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol, or 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol, is a synthetic compound that has shown promising results in scientific research for its potential use in various fields. 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action and synthesis method. While there are limitations to its use in lab experiments, 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has several potential applications in scientific research, including cancer research and the treatment of psychiatric disorders. Further research is needed to fully understand the potential of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol and its future directions.
Métodos De Síntesis
The synthesis of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol is a complex process that involves several steps. The first step involves the synthesis of 3-iodo-4,5-dimethoxybenzaldehyde, which is then reacted with vinyl magnesium bromide to form the intermediate product. The intermediate product is then reacted with 8-hydroxyquinoline to form the final product, 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has been studied extensively for its potential use in various fields of scientific research. One of the most promising applications of 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol is in the field of neuroscience. 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have shown that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol can modulate the activity of this receptor, leading to changes in brain function and behavior.
2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol has also been studied for its potential use in cancer research. Studies have shown that 2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol can inhibit the growth of cancer cells in vitro and in vivo. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-[(E)-2-(3-iodo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO3/c1-23-17-11-12(10-15(20)19(17)24-2)6-8-14-9-7-13-4-3-5-16(22)18(13)21-14/h3-11,22H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCTXPJSKHFOIK-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)
![1-{2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B5313703.png)

![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)

![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)
